
3-(1H-pyrazol-1-yl)butanethioamide
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Overview
Description
3-(1H-pyrazol-1-yl)butanethioamide is a chemical compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)butanethioamide typically involves the reaction of pyrazole derivatives with butanethioamide precursors. One common method includes the condensation of pyrazole with butanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)butanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)butanethioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)butanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)butanamide: Similar structure but lacks the sulfur atom.
3-(1H-pyrazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of a thioamide.
3-(1H-pyrazol-1-yl)butanenitrile: Contains a nitrile group instead of a thioamide.
Uniqueness
3-(1H-pyrazol-1-yl)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thioamide group can participate in various chemical reactions, making this compound versatile for different applications .
Biological Activity
3-(1H-pyrazol-1-yl)butanethioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyrazole ring linked to a butanethioamide moiety. The thioamide functional group is significant for its reactivity and interaction with biological targets. The molecular formula is C6H10N2S.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thioamide group can participate in hydrogen bonding and coordinate with metal ions, which may enhance its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain kinases involved in cell signaling pathways, which is crucial for cancer therapy.
- Antimicrobial Activity : Preliminary studies indicate that it may disrupt bacterial cell membranes, leading to cell lysis and death.
Biological Activities
Research highlights several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent.
- Anticancer Effects : Some research indicates that the compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways .
Comparative Studies
Comparative analysis with structurally similar compounds reveals distinct biological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(1-methyl-1H-pyrazol-4-yl)butanethioamide | Similar pyrazole and thioamide structure | Antimicrobial, potential anticancer effects |
3-(1H-pyrazol-1-yl)butanoic acid | Contains a carboxylic acid instead of a thioamide | Lacks significant antimicrobial activity |
3-(1H-pyrazol-1-yl)butanenitrile | Contains a nitrile group instead of a thioamide | Different reactivity profile |
Case Studies
Several case studies have explored the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibiotics.
- Cancer Cell Proliferation : In vitro studies showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
Properties
IUPAC Name |
3-pyrazol-1-ylbutanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-6(5-7(8)11)10-4-2-3-9-10/h2-4,6H,5H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQSAQQUIFVYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=S)N)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.